CCR5 Binding Regioselectivity: 4‑(Pyrazol‑3‑yl)piperidine Configuration Confers Sub‑100 nM Potency vs. Inactive 5‑yl Isomer
In a direct head‑to‑head comparison within the same CCR5 antagonist series, the regioisomeric composition of the 4‑(pyrazolyl)piperidine group dictates target engagement. Compound 8a, which carries the pyrazole nitrogen in the 3‑yl orientation identical to the present title compound, displaced [¹²⁵I]‑MIP‑1α from CCR5 with an IC₅₀ of 76 nM, whereas the 5‑yl regioisomer 8b showed only 65% inhibition at 2 µM [1]. This establishes that correct regioisomeric identity—3‑yl (meta) over 5‑yl—is a binary requirement for achieving nanomolar CCR5 engagement.
| Evidence Dimension | CCR5 binding affinity (displacement of [¹²⁵I]‑MIP‑1α from CHO cell membranes) |
|---|---|
| Target Compound Data | Compound 8a (4‑(1‑ethyl‑1H‑pyrazol‑3‑yl)piperidine scaffold, same regioisomeric configuration as title compound): IC₅₀ = 76 nM |
| Comparator Or Baseline | Compound 8b (4‑(1‑ethyl‑1H‑pyrazol‑5‑yl)piperidine regioisomer): 65% inhibition @ 2 µM |
| Quantified Difference | ≥ 26‑fold loss of potency upon switching from 3‑yl to 5‑yl regioisomer (IC₅₀ << 2 µM for 8a vs. marginal effect for 8b) |
| Conditions | GP120‑membrane‑based CCR5 binding assay on CHO cell membranes; [¹²⁵I]‑MIP‑1α used as radioligand; IC₅₀ values are averages of triplicate measurements with standard errors < 15% |
Why This Matters
For users procuring a pyrazolylpiperidine‑3‑oxopropanenitrile for CCR5‑oriented screening, selecting the 3‑yl regioisomer (such as the title compound) is a precondition for sub‑100 nM target engagement; procuring the 5‑yl regioisomer leads to a near‑inactive molecule in this assay system.
- [1] Shen, D.-M. et al. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains. Bioorg. Med. Chem. Lett. 14, 935–939 (2004). View Source
